Unique Substrate-Competitive Mechanism vs. ATP-Competitive PI Kinase Inhibitors
Enzyme kinetics analysis demonstrates that PI-273 is a reversible competitive inhibitor with respect to the lipid substrate phosphatidylinositol (PI) [1]. This substrate-competitive mechanism stands in direct contrast to the vast majority of PI kinase inhibitors, which function as ATP-competitive inhibitors by targeting the highly conserved ATP-binding pocket [1].
| Evidence Dimension | Inhibition mechanism |
|---|---|
| Target Compound Data | Reversible competitive inhibitor with respect to substrate PI |
| Comparator Or Baseline | Most other PI kinase inhibitors (ATP-competitive) |
| Quantified Difference | Mechanism different; target binding site different |
| Conditions | In vitro enzyme kinetics assay using recombinant PI4KIIα |
Why This Matters
The substrate-competitive mechanism circumvents the selectivity challenges inherent to ATP-competitive inhibitors, enabling isoform-specific target validation that would be confounded by pan-PI4K or pan-PIK family inhibition.
- [1] Li J, Gao Z, Zhao D, Zhang L, Qiao X, Zhao Y, Ding H, Lu J, Jiang H, Luo C, Chen C. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells. Cancer Res. 2017 Nov 15;77(22):6253-6266. View Source
